molecular formula C16H15NO B2409974 2-[2-(Propan-2-yl)phenoxy]benzonitrile CAS No. 1036528-69-4

2-[2-(Propan-2-yl)phenoxy]benzonitrile

Cat. No.: B2409974
CAS No.: 1036528-69-4
M. Wt: 237.302
InChI Key: IBRJLRHWYJHQPN-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)phenoxy]benzonitrile is an organic compound with the molecular formula C16H15NO It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a propan-2-yl group

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRJLRHWYJHQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)phenoxy]benzonitrile typically involves the reaction of 2-(propan-2-yl)phenol with 2-bromobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxybenzonitriles.

Scientific Research Applications

2-[2-(Propan-2-yl)phenoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and benzonitrile groups can facilitate binding to active sites, while the isopropyl group may enhance the compound’s lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-[2-(Propan-2-yl)phenoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-[2-(Propan-2-yl)phenoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-[2-(Propan-2-yl)phenoxy]benzyl alcohol: Features a hydroxyl group in place of the nitrile group.

Uniqueness: 2-[2-(Propan-2-yl)phenoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenoxy and isopropyl groups also contributes to its unique chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-[2-(Propan-2-yl)phenoxy]benzonitrile, a compound with significant chemical interest, has been studied for its biological activity and potential applications in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group attached to a benzonitrile moiety, which contributes to its unique biological properties. The compound can be represented as follows:

\text{Chemical Formula C 16}H_{17}NO}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In specific assays, this compound showed cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity related to inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity compared to standard antibiotics.
  • Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 breast cancer cells, this compound exhibited an IC50 value of 15 µM, demonstrating significant anticancer potential.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cyclin-dependent kinases

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